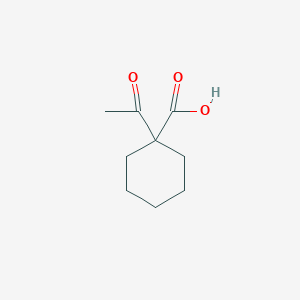

1-Acetylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)9(8(11)12)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDDZXLETDABAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615741 | |

| Record name | 1-Acetylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-46-4 | |

| Record name | 1-Acetylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework for Research on 1 Acetylcyclohexane 1 Carboxylic Acid

Significance in Synthetic Organic Chemistry Research

The significance of 1-Acetylcyclohexane-1-carboxylic acid in synthetic organic chemistry can be inferred from the reactivity of its constituent functional groups and its structural motif. Carboxylic acids are versatile intermediates in organic synthesis, serving as precursors to a wide array of other functional groups such as esters, amides, and alcohols. researchgate.net The presence of a ketone in the acetyl group further enhances its synthetic utility, allowing for reactions such as reductions, oximations, and aldol (B89426) condensations.

The 1,1-disubstituted cyclohexane (B81311) framework is a common feature in various natural products and biologically active molecules. The geminal (same carbon) substitution pattern creates a quaternary carbon center, which can be a synthetically challenging feature to construct. Therefore, compounds like this compound can serve as valuable building blocks for the synthesis of more complex molecular architectures.

While direct applications are not widely documented, its structural elements are found in molecules of medicinal interest. For instance, various cyclohexane carboxylic acid derivatives have been investigated as potential therapeutic agents, such as DGAT1 inhibitors for the treatment of obesity. nih.govsemanticscholar.org The unique combination of a carboxylic acid and a ketone on a cyclohexane ring could be exploited to generate novel scaffolds for drug discovery.

Historical Perspectives on Related Cyclohexane-1,1-disubstituted Compounds

The study of cyclohexane and its derivatives has a rich history, dating back to the 19th century with the early investigations into "hexahydrobenzene". wikipedia.org The development of synthetic methods to access substituted cyclohexanes has been a continuous area of research. Early methods for creating 1,1-disubstituted cyclohexanes often relied on the alkylation of cyclic ketones or the reaction of Grignard reagents with cyclohexanones followed by further transformations.

The synthesis of related 1,1-dicarboxylic acids, such as cyclohexane-1,1-dicarboxylic acid, provided a historical basis for the preparation of compounds with two substituents on a single carbon of the cyclohexane ring. These dicarboxylic acids could be prepared through methods like the malonic ester synthesis, which involves the alkylation of a malonic ester with a dihaloalkane to form the cyclic diester, followed by hydrolysis and decarboxylation.

The development of synthetic routes to cyclohexanones was also a critical historical advancement. wikipedia.org Cyclohexanone (B45756) itself, and its substituted derivatives, serve as key starting materials for the synthesis of 1,1-disubstituted cyclohexanes. The addition of nucleophiles to the carbonyl group of cyclohexanone, followed by further functional group manipulations, has been a cornerstone in the synthesis of these types of compounds.

Methodological Advancements Facilitating its Study

The study and characterization of this compound, and related compounds, have been greatly facilitated by advancements in analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of substituted cyclohexanes. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule. For 1,1-disubstituted cyclohexanes, NMR can be used to study the conformational dynamics of the ring system.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful method for identifying the functional groups present in a molecule. In the case of this compound, characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as the ketone C=O group, would be expected, providing clear evidence of its structure. nist.gov

Mass Spectrometry (MS): Mass spectrometry allows for the precise determination of the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Modern synthetic methodologies have also played a crucial role. The development of more efficient and selective reagents and catalysts has expanded the toolkit for constructing complex cyclic molecules. For example, advances in organometallic chemistry and catalytic C-H functionalization have opened up new avenues for the synthesis of substituted cyclohexanes with high levels of control. nih.gov

Synthetic Pathways and Mechanistic Insights for 1 Acetylcyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 1-acetylcyclohexane-1-carboxylic acid reveals several potential disconnection points, leading to readily available starting materials. The primary challenge lies in the formation of the sterically hindered quaternary carbon atom.

A logical retrosynthetic approach involves disconnecting the acetyl and carboxyl groups from the cyclohexane (B81311) ring. This leads back to cyclohexanone (B45756) as a foundational starting material. The synthesis would then involve the sequential introduction of an acetyl group and a carboxylic acid moiety (or their synthetic equivalents) at the alpha-position of the cyclohexanone. This strategy leverages the well-established chemistry of enolates derived from cyclohexanone.

One potential forward synthesis could involve the alpha-acetylation of cyclohexanone, followed by a reaction to introduce the carboxylic acid group. However, the direct alpha-carboxylation of a ketone can be challenging. An alternative is to introduce a group that can be later converted to a carboxylic acid, such as a nitrile (cyanide).

Table 1: Retrosynthetic Approach from Cyclohexanone

| Target Molecule | Disconnection | Precursors |

| This compound | C-C bond (acetyl) and C-C bond (carboxyl) | Cyclohexanone |

Another retrosynthetic strategy considers the functional group interconversion of the acetyl group. The acetyl group can be seen as arising from the hydration of an ethynyl (B1212043) group. This leads to 1-ethynylcyclohexanol as a key intermediate. 1-Ethynylcyclohexanol is commercially available and can be synthesized from cyclohexanone by reaction with an acetylide. orgsyn.orgwikipedia.org The subsequent steps would involve the introduction of the carboxylic acid function and the hydration of the alkyne.

1-Acetylcyclohexanol (B75591) is another key precursor, which can be prepared by the hydration of 1-ethynylcyclohexanol. orgsyn.org From 1-acetylcyclohexanol, the challenge is to replace the hydroxyl group with a carboxylic acid group, a transformation that can be complex.

Table 2: Retrosynthetic Approach from 1-Ethynylcyclohexanol and 1-Acetylcyclohexanol

| Target Molecule | Disconnection/Interconversion | Key Precursors |

| This compound | Functional Group Interconversion (Acetyl from Ethynyl) | 1-Ethynylcyclohexanol |

| This compound | C-OH to C-COOH conversion | 1-Acetylcyclohexanol |

Direct and Indirect Synthetic Methodologies

Several synthetic methodologies can be applied to construct this compound, ranging from direct carboxylation to oxidation and acylation reactions.

The formation of tertiary carboxylic acids can be achieved through various carboxylation reactions. organic-chemistry.org One common method is the carbonation of a Grignard reagent or an organolithium reagent with carbon dioxide. orgsyn.org In the context of synthesizing this compound, this would require the formation of a Grignard or organolithium reagent from a suitable precursor, such as 1-acetyl-1-halocyclohexane.

The Koch-Haaf reaction is another powerful method for the synthesis of tertiary carboxylic acids. orgsyn.org This reaction involves the treatment of an alcohol or alkene with carbon monoxide in the presence of a strong acid like sulfuric acid. Applying this to a precursor like 1-acetylcyclohexene (B1328911) or 1-acetylcyclohexanol could potentially yield the target molecule, although rearrangements are a known side reaction. orgsyn.org

Oxidation reactions provide another avenue to the carboxylic acid functional group. organic-chemistry.orglibretexts.org If a precursor with a different oxygen-containing functional group at the C1 position is synthesized, it could be oxidized to the carboxylic acid. For example, if a synthetic route leads to 1-acetyl-1-(hydroxymethyl)cyclohexane, this primary alcohol could be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

Another possibility involves the oxidative cleavage of a suitable precursor. For instance, a molecule with a double bond exocyclic to the C1 position could potentially be cleaved to a ketone, which might then be further manipulated. However, this is a less direct approach. The oxidation of a methyl ketone (the acetyl group) itself, such as in the haloform reaction, would lead to a carboxylic acid with one less carbon, which is not the desired product.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic or unsaturated system. researchgate.net While typically applied to aromatic rings, acylation of alkenes is also possible. The acylation of a cyclohexene (B86901) derivative, such as 1-carboxycyclohexene, with an acylating agent like acetyl chloride in the presence of a Lewis acid could be envisioned. However, controlling the regioselectivity of this reaction to achieve the desired 1,1-disubstituted product would be a significant challenge, as addition to the double bond is more likely.

A more plausible approach would be to perform an acylation on a pre-functionalized cyclohexane ring. For instance, the Friedel-Crafts acylation of a silyl (B83357) enol ether of cyclohexanecarboxylic acid ester could potentially introduce the acetyl group at the desired position.

Tandem Acceptorless Dehydrogenation-nih.govnih.gov-Hydride Shift Cascade Approaches

A sophisticated, atom-economical strategy has been developed for the synthesis of substituted acyl-cyclohexenes, which are structurally related to the target compound. nih.govacs.org This method utilizes a tandem reaction sequence initiated by acceptorless dehydrogenation, followed by a unique hydride shift cascade. nih.gov The process involves reacting readily available 1,5-diols with pentamethylacetophenone. nih.govacs.org

The reaction is catalyzed by an iridium(I) complex combined with a bulky, electron-rich phosphine (B1218219) ligand (CataCXium A). nih.govacs.org This specific catalytic system selectively promotes acceptorless dehydrogenation over other potential reaction pathways like conjugate reduction. nih.govacs.org A key advantage of this method is its high atom economy, with water and hydrogen gas being the only byproducts. nih.govacs.org

Mechanistic Details: Control experiments and deuterium (B1214612) labeling studies have elucidated the reaction mechanism. nih.gov

Acceptorless Dehydrogenation: The process begins with the iridium catalyst oxidizing the 1,5-diol to its corresponding hydroxyaldehyde. acs.org

Aldol (B89426) Condensation: The hydroxyaldehyde then undergoes an aldol condensation with pentamethylacetophenone to form an alkoxy enone intermediate. acs.org

nih.govnih.gov-Hydride Shift Cascade: This intermediate proceeds through a novel, base-mediated intramolecular nih.govnih.gov-hydride shift. nih.gov This step is followed by a subsequent aldol condensation to form the final acyl-cyclohexene product. nih.govacs.org

This cascade, which is independent of the iridium catalyst once initiated, represents a significant finding in the synthesis of functionalized cyclohexene rings. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to create efficient and environmentally friendly synthetic routes. mdpi.com This approach is particularly valuable for producing complex, chiral molecules like substituted cyclohexylglycines, which share the cyclohexane core. lookchem.com

One notable strategy involves the biooxidation of bromobenzene (B47551) using toluene (B28343) dioxygenase, which produces a diene-diol compound. lookchem.com This intermediate serves as a versatile synthon for further chemical modifications. lookchem.com For the synthesis of substituted cyclohexylglycine derivatives, this diene-diol can undergo a Kazmaier–Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to stereoselectively install the desired amino acid functionality. lookchem.com

The integration of biocatalysis, especially in early steps, can establish key stereocenters that are carried through subsequent chemical transformations. nih.gov Enzymes such as ketoreductases (KREDs) and transaminases are also employed for the highly stereoselective synthesis of chiral alcohols and amines, respectively, which can be key intermediates in the synthesis of complex cyclohexane derivatives. nih.gov These methods highlight the potential for creating unnatural amino acids and other complex pharmaceutical precursors with high precision and under mild conditions. lookchem.comnih.gov

Catalytic Systems in this compound Synthesis

The synthesis of α-keto acids and related ketone-bearing cyclic structures relies heavily on the choice of an appropriate catalytic system. Transition metals, organocatalysts, and acid catalysts each offer distinct advantages in constructing these molecular frameworks.

Transition Metal-Catalyzed Routes

Transition metal catalysts are fundamental in modern organic synthesis for their ability to facilitate a wide range of transformations with high efficiency and selectivity.

Iridium (Ir) Catalysis: As detailed in section 2.2.4, Iridium(I) complexes, when paired with specific phosphine ligands, are highly effective in catalyzing acceptorless dehydrogenation reactions. nih.govacs.org This activation of alcohols to aldehydes is a crucial first step in tandem reactions that build the cyclohexene ring. acs.org Furthermore, iridium(III) acetate (B1210297) has been shown to catalyze the hydrocarboxylation of various alcohols with CO2 and H2 to produce carboxylic acids, demonstrating its versatility. rsc.org

Ruthenium (Ru) Catalysis: Ruthenium catalysts are employed in the reduction of aromatic rings. For instance, p-aminomethylbenzoic acid can be reduced in the presence of a ruthenium catalyst to yield trans-4-aminomethylcyclohexane-1-carboxylic acid in a single step that combines reduction and trans-isomerization. google.com

Palladium (Pd) and Cobalt (Co) Catalysis: Palladium and cobalt catalysts are instrumental in carbonylation reactions to produce α-keto acids. mdpi.com These methods often involve the bicarbonylation of substrates like benzyl (B1604629) chloride under a carbon monoxide atmosphere. mdpi.com

Gold (Au) and Silver (Ag) Catalysis: Gold(I) and Silver(I) complexes have been shown to catalyze a tandem sequence involving a acs.orgacs.org-sigmatropic rearrangement followed by a formal Myers-Saito cyclization to generate aromatic ketones. pkusz.edu.cn

Below is a table summarizing various transition metal-catalyzed reactions relevant to the synthesis of ketones and carboxylic acids.

Table 1: Transition Metal Catalysts in Relevant Syntheses| Catalyst System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Iridium(I) with CataCXium A | Acceptorless Dehydrogenation Cascade | 1,5-diols, Pentamethylacetophenone | Acyl-cyclohexenes | nih.gov |

| Ruthenium | Catalytic Reduction & Isomerization | p-Aminomethylbenzoic acid | trans-4-Aminomethylcyclohexane-1-carboxylic acid | google.com |

| Cobalt (CoCl₂) | Bicarbonylation | Benzyl chloride, CO | α-Keto acids | mdpi.com |

| Gold(I)/Silver(I) | Tandem Rearrangement/Cyclization | Propargyl esters | Aromatic ketones | pkusz.edu.cn |

| Palladium(II) Acetate | Oxidative C-H Acylation | 2-Phenylpyridines, Aldehydes | Ketones | nih.gov |

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based systems. A prominent application is in asymmetric synthesis, where chiral catalysts create products with high enantioselectivity. nih.gov

In a relevant example, a confined imidodiphosphorimidate (IDPi) Brønsted acid was used to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines. nih.gov This reaction produces chiral azabicyclo[2.1.1]hexanes, a rigid, sp3-rich scaffold of interest in medicinal chemistry. nih.gov

The mechanism involves the Brønsted acid activating the imine via protonation. nih.gov The activated imine is then attacked by the nucleophilic bicyclo[1.1.0]butane in a stepwise manner to generate the final product with high enantiomeric ratios (up to 99:1 er). nih.gov While this specific reaction does not produce this compound, it demonstrates the power of organocatalysis, particularly chiral Brønsted acids, to construct complex cyclic systems with high stereocontrol under mild conditions. nih.gov

Acid-Catalyzed Synthetic Routes

Acid catalysis is a cornerstone of organic synthesis, often used for dehydration, rearrangement, and hydration reactions. A classic example relevant to a precursor of the target molecule is the acid-catalyzed hydration of 1-ethynylcyclohexanol to form 1-acetylcyclohexanol. orgsyn.org

This reaction is typically carried out using a solution of mercuric oxide dissolved in aqueous sulfuric acid. orgsyn.org

Mechanism: The strong acid (H₂SO₄) protonates the alkyne, making it susceptible to nucleophilic attack by water. The mercuric ion (Hg²⁺) acts as a co-catalyst to facilitate the formation of an intermediate that, after tautomerization, yields the ketone product, 1-acetylcyclohexanol. orgsyn.org

Another relevant acid-catalyzed method is the dehydration of tertiary alcohols to form alkenes. For example, 1-methylcyclohexanol (B147175) can be dehydrated using sulfuric or phosphoric acid to produce 1-methylcyclohexene via an E1 elimination mechanism. echemi.com This involves protonation of the alcohol, loss of water to form a stable tertiary carbocation, and subsequent elimination of a proton to form the double bond. echemi.com

Table 2: Examples of Acid-Catalyzed Reactions

| Reaction | Substrate | Catalyst(s) | Product | Reference |

|---|---|---|---|---|

| Hydration | 1-Ethynylcyclohexanol | H₂SO₄, Mercuric Oxide | 1-Acetylcyclohexanol | orgsyn.org |

Green Chemistry Considerations in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org Key principles are highly relevant to the synthesis of this compound and related compounds.

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org The tandem acceptorless dehydrogenation cascade described in section 2.2.4 is an excellent example of high atom economy, as it produces only water and hydrogen gas as byproducts. nih.govacs.org In contrast, reactions that use stoichiometric reagents, such as certain oxidation or reduction methods, often have lower atom economy. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. organic-chemistry.orgacs.org The transition metal-catalyzed and organocatalytic routes discussed (sections 2.3.1 and 2.3.2) embody this principle, enabling efficient transformations with reduced environmental impact. nih.govnih.gov

Energy Efficiency and Safer Solvents: Conducting reactions under mild conditions (e.g., lower temperatures and pressures) reduces energy consumption. organic-chemistry.org The development of chemoenzymatic processes often allows reactions to occur in water under ambient conditions, avoiding the need for volatile and potentially toxic organic solvents. mdpi.commdpi.com For instance, a selenium-catalyzed oxidation of aldehydes to carboxylic acids has been reported in water, with the aqueous medium and catalyst being recyclable for multiple runs. mdpi.com

Reducing Derivatives: Green chemistry encourages avoiding unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.org The use of highly selective enzymes in chemoenzymatic synthesis can often target a specific functional group in a molecule, obviating the need for protecting other reactive sites. acs.org

By integrating these principles, modern synthetic chemistry strives to create valuable molecules like this compound in a more sustainable and environmentally responsible manner. patsnap.com

Synthetic Pathways for this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and publicly accessible chemical literature reveals a notable absence of established synthetic methodologies for the compound this compound. Despite searches for direct synthesis routes and broader inquiries into general methods for creating geminal acetyl and carboxylic acid functionalities on a cyclohexane ring, no specific or analogous preparations for this molecule have been found.

The investigation into synthetic pathways for related compounds, such as 1-acetylcyclohexanol and various cyclohexane carboxylic acid derivatives, did not yield any methods that could be directly applied or logically extended to the synthesis of this compound. For instance, the oxidation of 1-methyl-1-acetylcyclohexane leads to 1-methylcyclohexanecarboxylic acid, and the reaction of 1-hydroxycyclohexanecarboxylic acid with methyllithium (B1224462) produces 1-acetylcyclohexanol, neither of which is the target compound.

Consequently, a discussion on the specific synthetic aspects requested—including solvent-free and catalyst-free methodologies, atom economy and waste reduction strategies, or light-induced autoxidation pathways—cannot be provided in the context of this compound due to the lack of foundational synthetic information. The absence of this compound from the documented chemical literature suggests it may be a novel or highly specialized chemical entity not yet synthesized or reported.

Therefore, the subsequent sections of this article, which were intended to detail specific synthetic and mechanistic insights, cannot be completed at this time.

Reactivity Profiles and Derivatization Strategies of 1 Acetylcyclohexane 1 Carboxylic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification Reactions

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. For 1-acetylcyclohexane-1-carboxylic acid, this can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Another approach involves the reaction of the carboxylate salt of this compound with an alkyl halide. This method is particularly suitable for the synthesis of esters from primary and some secondary alkyl halides.

The choice of alcohol can be varied to produce a range of esters with different properties. For instance, reaction with methanol (B129727) would yield methyl 1-acetylcyclohexane-1-carboxylate, while reaction with ethanol (B145695) would produce ethyl 1-acetylcyclohexane-1-carboxylate.

Table 1: Representative Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Name |

| This compound | Methanol/H+ | Methyl 1-acetylcyclohexane-1-carboxylate | Fischer Esterification |

| This compound | Ethanol/H+ | Ethyl 1-acetylcyclohexane-1-carboxylate | Fischer Esterification |

| Sodium 1-acetylcyclohexane-1-carboxylate | Methyl Iodide | Methyl 1-acetylcyclohexane-1-carboxylate | Williamson Ether Synthesis (analogy) |

Amidation Reactions

Amides are typically synthesized from carboxylic acids and amines. The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures to drive off water and shift the equilibrium towards the amide. libretexts.org

Alternatively, the carboxylic acid can be "activated" to facilitate amide bond formation under milder conditions. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this process, the carboxylic acid adds to the DCC, forming a highly reactive intermediate that is readily attacked by the amine to yield the desired amide. libretexts.org A variety of primary and secondary amines can be used to generate a library of N-substituted amides of this compound. organic-chemistry.orgnih.gov

Table 2: General Amidation Strategies for this compound

| Amine | Product | Coupling Method |

| Ammonia | 1-Acetylcyclohexane-1-carboxamide | High-Temperature Condensation |

| Primary Amine (R-NH2) | N-Alkyl-1-acetylcyclohexane-1-carboxamide | DCC Coupling |

| Secondary Amine (R2NH) | N,N-Dialkyl-1-acetylcyclohexane-1-carboxamide | DCC Coupling |

Decarboxylation Pathways

This compound is a β-keto acid, a class of compounds known to undergo decarboxylation (loss of CO2) upon heating. masterorganicchemistry.comchemistrysteps.com The presence of the ketone carbonyl group at the β-position relative to the carboxylic acid is crucial for this reactivity. chemistrysteps.com The reaction proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of the carbon-carbon bond and the elimination of carbon dioxide. masterorganicchemistry.comchemistrysteps.com This process results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form, yielding 1-acetylcyclohexane. masterorganicchemistry.com

The ease of decarboxylation can be influenced by the reaction conditions, such as temperature and the presence of acidic or basic catalysts. For many β-keto acids, this reaction can occur at relatively mild temperatures. doubtnut.com

Formation of Acid Chlorides or Anhydrides

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic derivatives such as acid chlorides or anhydrides. Acid chlorides are particularly useful intermediates as they readily react with a wide range of nucleophiles. libretexts.org

The most common reagent for the synthesis of acid chlorides from carboxylic acids is thionyl chloride (SOCl2). libretexts.orglibretexts.orgcommonorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction of this compound with thionyl chloride would be expected to produce 1-acetylcyclohexane-1-carbonyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride. masterorganicchemistry.comchemguide.co.uk This transformation converts the relatively poor hydroxyl leaving group of the carboxylic acid into a much better chloride leaving group. libretexts.orglibretexts.org

Chemical Transformations Involving the Acetyl Moiety

The acetyl group, a ketone, also provides a site for various chemical modifications, most notably reduction reactions.

Reduction of the Ketone to Alcohol

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comchemguide.co.ukyoutube.comcommonorganicchemistry.com This reagent is highly effective for the reduction of aldehydes and ketones but typically does not reduce less reactive carbonyl compounds like carboxylic acids under standard conditions. commonorganicchemistry.com

The reaction of this compound with sodium borohydride would yield 1-(1-hydroxyethyl)cyclohexane-1-carboxylic acid. masterorganicchemistry.comchemguide.co.ukumn.edu The reduction involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the acetyl group. youtube.com Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, affords the secondary alcohol. youtube.com

Table 3: Reduction of the Acetyl Group

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH4) | 1-(1-Hydroxyethyl)cyclohexane-1-carboxylic acid |

Oxidation of the Ketone (e.g., Baeyer-Villiger Rearrangement)

The Baeyer-Villiger oxidation is a significant organic reaction that facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group. This process converts ketones into esters and cyclic ketones into lactones through the use of peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, which is the rate-determining step, leading to the formation of the ester or lactone. wikipedia.orgpw.live

In the case of this compound, the ketone functional group is exocyclic, with a methyl group and a tertiary-substituted cyclohexyl group attached to the carbonyl carbon. The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the adjacent groups. organic-chemistry.orglibretexts.org Groups that can better stabilize a positive charge have a higher tendency to migrate. pw.live The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

For this compound, the two potential migrating groups are the tertiary cyclohexyl group and the methyl group. According to the migratory aptitude hierarchy, the tertiary cyclohexyl group will migrate preferentially over the methyl group. This results in the insertion of an oxygen atom between the carbonyl carbon and the cyclohexane (B81311) ring, yielding 1-(carboxy)cyclohexyl acetate (B1210297) as the primary product.

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation

| Migratory Aptitude (Highest to Lowest) | Group Type | Example |

| 1 | Tertiary Alkyl | tert-butyl |

| 2 | Secondary Alkyl | Cyclohexyl, Isopropyl |

| 3 | Aryl | Phenyl |

| 4 | Primary Alkyl | Ethyl, Propyl |

| 5 | Methyl | Methyl |

This table provides a generalized order of migratory preference for substituents in the Baeyer-Villiger oxidation.

Condensation Reactions

This compound possesses two key functional groups, the ketone and the carboxylic acid, both of which can participate in condensation reactions. A condensation reaction is one where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org

At the Ketone Functional Group: The ketone moiety can undergo reactions such as the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org Active hydrogen compounds are those where the C-H bond is acidic enough for deprotonation by a mild base, such as diethyl malonate or malononitrile. wikipedia.org Reacting this compound with an active methylene (B1212753) compound (e.g., Z-CH₂-Z') in the presence of a base like piperidine (B6355638) would lead to a new C=C bond at the acetyl group. wikipedia.org

At the Carboxylic Acid Functional Group: The carboxylic acid group can undergo condensation with amines or alcohols to form amides or esters, respectively. libretexts.orghighfine.com These reactions are typically equilibrium-controlled, and driving them to completion often requires removing the water byproduct or activating the carboxylic acid. highfine.comacsgcipr.org For instance, heating this compound with an amine can lead to the formation of an N-substituted 1-acetylcyclohexane-1-carboxamide. acsgcipr.org

Table 2: Potential Condensation Reactions of this compound

| Reactive Site | Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Ketone | Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated nitrile |

| Carboxylic Acid | Amidation | Benzylamine | Heat, water removal | N-benzyl amide |

| Carboxylic Acid | Esterification | Ethanol | Strong acid (e.g., H₂SO₄) | Ethyl ester |

This interactive table outlines potential condensation reactions at the two functional sites of the title compound.

Cyclohexane Ring Reactivity and Transformations

Ring Expansion/Contraction (if observed)

Ring expansion is a characteristic outcome of the Baeyer-Villiger oxidation when applied to cyclic ketones, where an oxygen atom is inserted into the ring to form a larger lactone. adichemistry.com However, in this compound, the ketone is part of an acetyl group attached to the ring, not within the ring itself (i.e., it is exocyclic). Therefore, the Baeyer-Villiger oxidation of this specific compound results in the formation of an acyclic ester functionality, as described in section 3.2.2, and does not lead to an expansion of the cyclohexane ring.

Other types of ring expansion or contraction reactions, such as those promoted by diazomethane (B1218177) or involving semipinacol rearrangements, would require specific precursors not directly derived from this compound under typical conditions. figshare.com The literature does not prominently feature ring expansion or contraction reactions starting directly from this compound.

Aromatization or Dehydrogenation Reactions

The cyclohexane ring, being a non-aromatic six-membered ring, can be converted into an aromatic benzene (B151609) ring through dehydrogenation. google.com This transformation is a well-established industrial and synthetic process that typically requires high temperatures and the presence of a metal catalyst. nih.gov Common catalysts for this reaction include platinum, palladium, or nickel, often supported on materials like carbon or alumina.

Subjecting this compound to catalytic dehydrogenation conditions would be expected to remove three equivalents of hydrogen (H₂) from the cyclohexane ring. This process would result in the formation of 1-acetylbenzoic acid, converting the saturated carbocyclic ring into a planar aromatic system. The reaction is endothermic, and higher temperatures favor the formation of the aromatic product. google.com

Stereochemical Aspects of Ring Transformations

The dehydrogenation of the cyclohexane ring to an aromatic ring, as discussed in section 3.3.2, has profound stereochemical consequences. The transformation involves changing the hybridization of the ring carbons from sp³ (tetrahedral) to sp² (trigonal planar). This results in a complete loss of the chair conformation and any associated stereoisomerism (cis/trans relationships of other potential substituents on the ring). The resulting benzene ring is planar, fundamentally altering the three-dimensional structure of the molecule.

Multi-site Reactivity and Cascade Reactions

The presence of two distinct functional groups—a ketone and a carboxylic acid—makes this compound a candidate for multi-site reactivity and cascade reactions. A cascade reaction is a process involving two or more consecutive transformations in which the product of one step becomes the substrate for the next, without the isolation of intermediates. 20.210.105researchgate.net

A plausible cascade sequence could be designed by leveraging the different reactivity of the two functional groups. For example, an initial intermolecular reaction at one site could be followed by an intramolecular cyclization involving the second group. One such hypothetical cascade could involve:

Intermolecular Condensation: A Knoevenagel condensation at the ketone carbonyl with a suitable nucleophile, such as ethyl cyanoacetate.

Intramolecular Cyclization: Under appropriate conditions (e.g., heating in the presence of an acid or base), the carboxylic acid group could then react with the newly introduced functionality (e.g., the ester or nitrile) to form a new cyclic structure, such as a lactone or a lactam, resulting in a bicyclic product.

This type of sequential reactivity, where one reaction sets the stage for a subsequent intramolecular event, is a powerful strategy in organic synthesis for building complex molecular architectures from relatively simple starting materials. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetylcyclohexane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the stereochemical nuances of 1-Acetylcyclohexane-1-carboxylic acid. The cyclohexane (B81311) ring's conformational flexibility, primarily its chair-boat interconversion, makes advanced NMR methods particularly valuable.

The structure of this compound features a quaternary carbon (C1) on the cyclohexane ring, substituted with both an acetyl and a carboxylic acid group. This substitution pattern influences the ring's preferred conformation. While 1D NMR (¹H and ¹³C) provides initial data on the chemical environment of protons and carbons, 2D NMR experiments are essential for unambiguous signal assignment and detailed conformational analysis.

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring protons between approximately 1.2 and 2.5 ppm. A sharp singlet for the acetyl methyl (CH₃) protons would likely appear around 2.1 ppm. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, often above 10-12 ppm. libretexts.org

¹³C NMR: Key signals include the carboxyl carbon (δ ≈ 175-185 ppm), the ketone carbonyl carbon (δ > 200 ppm), the quaternary C1 carbon, the acetyl methyl carbon, and the five CH₂ carbons of the cyclohexane ring. pressbooks.pub

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. For this compound, COSY would establish the connectivity of the protons on the cyclohexane ring, helping to trace the spin systems from C2 through C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals for each of the five CH₂ groups in the cyclohexane ring by linking them to their already-assigned proton signals.

The acetyl methyl protons to both the acetyl carbonyl carbon and the C1 quaternary carbon.

Protons on C2 and C6 of the ring to the C1 quaternary carbon, the acetyl carbonyl carbon, and the carboxylic acid carbon. These correlations definitively place the substituents on the C1 position of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps correlations between protons that are close in space, regardless of their bonding. NOESY is paramount for conformational analysis. It can be used to determine the relative orientation of the acetyl and carboxyl groups and to probe their spatial relationships with the axial and equatorial protons on the cyclohexane ring. For instance, observing a NOESY cross-peak between the acetyl methyl protons and the axial protons at C2 and C6 would provide strong evidence for a specific chair conformation.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Provided |

| ¹H | 1D NMR | 1.2 - 2.5 (cyclohexane CH₂) | Cyclohexane ring structure |

| ~2.1 (acetyl CH₃) | Acetyl group presence | ||

| >10 (carboxyl OH) | Carboxylic acid presence | ||

| ¹³C | 1D NMR | ~180 (carboxyl C=O) | Carboxyl group presence |

| >200 (acetyl C=O) | Ketone group presence | ||

| 20 - 40 (cyclohexane CH₂) | Cyclohexane ring structure | ||

| ¹H-¹H | COSY | N/A | Proton connectivity within the ring |

| ¹H-¹³C | HSQC | N/A | Direct C-H correlations for assignment |

| ¹H-¹³C | HMBC | N/A | Long-range C-H correlations confirming substituent placement |

| ¹H-¹H | NOESY | N/A | Through-space proton proximity for conformational analysis |

Deuterium (B1214612) (²H) labeling is a powerful tool for probing reaction mechanisms and confirming signal assignments in NMR.

A common application is the "D₂O shake." When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the acidic proton of the carboxylic acid group (-COOH) rapidly exchanges with deuterium (-COOD). This exchange causes the characteristic ¹H NMR signal above 10 ppm to disappear, providing definitive confirmation of the carboxylic acid proton. pressbooks.pub

For mechanistic studies, selective deuterium incorporation can trace the path of atoms through a reaction. For example, in studying the enolization of the ketone under basic conditions, the protons on the acetyl methyl group could be replaced with deuterium. Monitoring the fate of the deuterium label in subsequent reactions via NMR or MS can provide clear evidence for the involvement of an enolate intermediate at that position.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). For this compound, the molecular formula is C₉H₁₄O₃.

Molecular Formula: C₉H₁₄O₃

Nominal Mass: 170 Da

Calculated Exact Mass: 170.0943 Da

An HRMS measurement confirming a mass of ~170.0943 would provide strong evidence for the C₉H₁₄O₃ elemental composition, allowing it to be distinguished from other isomeric compounds or molecules with the same nominal mass but different elemental formulas.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways are expected based on its functional groups.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for both ketones and carboxylic acids. libretexts.orgyoutube.com

Loss of a methyl radical (•CH₃) from the acetyl group: [M - 15]⁺

Loss of an acetyl radical (•COCH₃): [M - 43]⁺

Loss of a carboxyl radical (•COOH): [M - 45]⁺

Carboxylic Acid Fragmentation: Direct fragmentation of the carboxyl group can lead to the loss of a hydroxyl radical (•OH) to give an acylium ion. libretexts.org

Loss of •OH: [M - 17]⁺

Ring Fragmentation: The cyclohexane ring can also fragment, often through the loss of neutral molecules like ethylene (B1197577) (C₂H₄).

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion or a primary fragment ion) is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting daughter ion spectrum reveals the fragmentation pathways of the selected parent ion.

For example, selecting the [M - 45]⁺ ion (m/z 125) and subjecting it to CID would help confirm its identity as the acetylcyclohexane cation. The fragmentation of this ion would be expected to differ significantly from the fragmentation of another isomeric ion of m/z 125, thus providing high confidence in the initial structural assignment. This technique is invaluable for distinguishing between isomers and mapping complex fragmentation routes. lew.ro

The table below summarizes the predicted key mass spectrometry fragments.

| m/z Value | Proposed Fragment | Formula of Lost Neutral/Radical | Fragmentation Pathway |

| 170 | [C₉H₁₄O₃]⁺• | N/A | Molecular Ion (M⁺•) |

| 155 | [C₈H₁₁O₃]⁺ | •CH₃ | Alpha-cleavage at acetyl group |

| 153 | [C₉H₁₃O₂]⁺ | •OH | Loss of hydroxyl from carboxyl group |

| 127 | [C₇H₁₁O₂]⁺ | •COCH₃ | Alpha-cleavage of acetyl group |

| 125 | [C₈H₁₃O]⁺ | •COOH | Alpha-cleavage of carboxyl group |

Vibrational Spectroscopy (IR, Raman)

The primary functional groups in this compound are the carboxylic acid group (-COOH) and the ketone group (C=O). Both IR and Raman spectroscopy can identify the characteristic vibrations of these groups.

The carboxylic acid functional group gives rise to several distinct vibrational bands. The hydroxyl (-OH) stretching vibration is typically observed as a very broad and intense absorption band in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the condensed phase. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band. For saturated carboxylic acids, this band is typically found in the region of 1760-1690 cm⁻¹. orgchemboulder.com

The acetyl group's ketone carbonyl (C=O) stretch will also produce a strong absorption in the IR spectrum, typically in the range of 1725-1705 cm⁻¹ for saturated acyclic ketones. libretexts.org Due to the presence of two carbonyl groups in this compound, their respective stretching bands may overlap, potentially appearing as a broadened or complex band in the spectrum.

Other characteristic vibrations include the C-O stretching and O-H bending of the carboxylic acid group. The C-O stretch is typically found between 1320-1210 cm⁻¹, while the O-H bend can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

The Raman spectrum provides complementary information. While the O-H stretch is generally weak in Raman, the C=O stretching vibrations of both the carboxylic acid and the ketone are typically strong and well-defined. The symmetric nature of the C=O bond makes it highly polarizable and thus Raman active. This can be particularly useful in resolving the two different carbonyl stretching frequencies.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1760-1690 (strong, sharp) | Strong |

| Ketone | C=O stretch | 1725-1705 (strong, sharp) | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 (medium) | Medium |

| Carboxylic Acid | O-H bend | 1440-1395 and 950-910 (medium to weak) | Weak |

For comparison, the experimental IR spectrum of the related compound, cyclohexanecarboxylic acid, shows a prominent broad O-H stretch centered around 3000 cm⁻¹ and a strong C=O stretch at approximately 1700 cm⁻¹. nist.gov The Raman spectrum of cyclohexanecarboxylic acid also shows a strong band corresponding to the C=O stretch. chemicalbook.com

In-situ vibrational spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. Both IR and Raman spectroscopy can be employed for this purpose, often using fiber-optic probes immersed directly in the reaction mixture.

For reactions involving this compound, such as its synthesis or subsequent transformations, in-situ monitoring could track the consumption of reactants and the formation of products. For instance, in a reaction where the carboxylic acid group is esterified, one would expect to see a decrease in the intensity of the broad O-H stretching band and a shift in the C=O stretching frequency from that of the carboxylic acid to that of the ester. Similarly, if the acetyl group were to undergo a reduction, the disappearance of the ketonic C=O band and the appearance of a new O-H stretching band from the resulting alcohol could be monitored.

The choice between IR and Raman for in-situ monitoring depends on the specific reaction conditions. IR spectroscopy is highly sensitive to polar functional groups but can be challenging in the presence of polar solvents like water, which have strong IR absorptions. Raman spectroscopy, on the other hand, is less affected by aqueous media and is particularly sensitive to non-polar bonds, making it a complementary technique.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural determination of this compound in the solid state and offer detailed insights into its intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles for the molecule. This would confirm the connectivity of the atoms and provide detailed information about the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientations of the acetyl and carboxylic acid substituents.

While a crystal structure for this compound is not publicly available, a study of the related molecule, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net This provides an example of how such a molecule might pack in the solid state.

The solid-state structure of this compound would be significantly influenced by intermolecular interactions, most notably hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen bonds, and they typically crystallize as centrosymmetric dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a characteristic eight-membered ring motif.

In the case of this compound, the presence of the additional acetyl group provides another potential hydrogen bond acceptor (the ketonic carbonyl oxygen). This could lead to more complex hydrogen bonding networks beyond the typical carboxylic acid dimer. For example, chains or sheets of molecules could be formed through hydrogen bonds involving both the carboxylic acid and the acetyl groups.

The analysis of the crystal structure would allow for the precise measurement of hydrogen bond distances and angles, providing a quantitative understanding of the strength and geometry of these interactions. These intermolecular forces dictate the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 1 Acetylcyclohexane 1 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the acetyl and carboxylic acid groups mean that 1-Acetylcyclohexane-1-carboxylic acid can exist in numerous spatial arrangements, or conformations. Understanding the relative energies of these conformations is key to predicting the molecule's predominant shapes and its dynamic behavior.

The carboxylic acid group (–COOH) itself has two primary planar conformations: syn and anti. These terms describe the orientation of the acidic hydrogen relative to the carbonyl oxygen. In the syn conformation, the O=C–O–H dihedral angle is close to 0°, while in the anti conformation, it is approximately 180°.

Quantum mechanical calculations are essential for determining the energetic stability of these forms. For most simple carboxylic acids in the gas phase, the syn conformation is significantly more stable. nih.gov This preference is often attributed to a stabilizing intramolecular hydrogen bond-like interaction between the acidic hydrogen and the carbonyl oxygen. nih.gov However, studies on molecules like acetic acid have shown that in a solution, particularly in water, the energy difference between syn and anti can decrease, with the anti conformation sometimes being favored due to more effective hydrogen bonding with solvent molecules. nih.gov

For this compound, QM studies would be expected to show the syn conformer as the lower energy state in the gas phase. The energy barrier for rotation from the more stable syn to the less stable anti form could also be calculated, providing insight into the conformational flexibility of the carboxyl group.

Table 1: Hypothetical Relative Energies of Syn/Anti Conformations for this compound (Gas Phase)

| Conformation | Dihedral Angle (O=C–O–H) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Syn | ~0° | 0.00 | Global minimum, most stable |

Note: The values presented are illustrative and based on typical findings for carboxylic acids.

While QM studies provide static energy calculations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and changes conformation in a simulated environment (e.g., in a vacuum or in a solvent).

An MD simulation of this compound would reveal several key dynamic features:

Cyclohexane Ring Inversion: The cyclohexane ring is famous for its "chair flip," an interconversion between two chair conformations. The simulation would show the timescale and energy barrier associated with this process, and how the bulky acetyl and carboxylic acid groups influence the equilibrium between the two chair forms. The conformation where both substituents are in equatorial positions would likely be the most stable.

Substituent Rotation: The simulation would track the rotation of the C-C bonds connecting the acetyl and carboxylic acid groups to the cyclohexane ring, showing their preferred orientations.

Carboxylic Acid Dynamics: The transition between syn and anti conformations, especially in the presence of solvent molecules, could be observed directly, complementing the static QM calculations. nih.gov

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods can map out the electronic landscape of this compound to predict how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. A molecule donates these electrons during a reaction, acting as a nucleophile. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: This is the innermost orbital that is empty of electrons. A molecule accepts electrons into this orbital, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability. scispace.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com For this compound, the HOMO would likely be localized on the oxygen atoms of the carbonyl and hydroxyl groups, while the LUMO would be centered on the carbonyl carbons.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -9.5 | Related to electron-donating ability |

| LUMO Energy | -0.7 | Related to electron-accepting ability |

Note: These values are representative examples derived from computational studies on similar organic molecules. scispace.com

The electrons in this compound are not shared equally between all atoms due to differences in electronegativity. This uneven distribution creates a molecular electrostatic potential (MEP), which maps the partial positive and negative charges across the molecule.

An MEP map is color-coded to visualize these regions:

Red: Areas of high electron density and negative electrostatic potential, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Blue: Areas of low electron density and positive electrostatic potential, usually around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites susceptible to nucleophilic attack.

For this compound, the MEP would show strong negative potential (red) around the carbonyl oxygens of both the acetyl and carboxylic acid groups. A strong positive potential (blue) would be located on the carboxylic acid's hydroxyl hydrogen, highlighting its acidic nature. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be used to model the entire course of a chemical reaction, step by step. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For this compound, computational methods could elucidate mechanisms such as:

Decarboxylation: The loss of the –COOH group as CO2 upon heating. Calculations could determine the transition state structure and the activation energy for this process, predicting the temperature at which it might occur.

Enolization: The keto-enol tautomerism of the acetyl group. Theoretical methods can predict the relative stability of the keto and enol forms and the energy barrier for their interconversion.

Esterification: The reaction of the carboxylic acid with an alcohol. The mechanism, involving nucleophilic attack on the carboxyl carbon, can be modeled to understand the energetics and stereochemistry of the reaction.

By finding the lowest energy path from reactants to products, these computational studies provide deep insights into reaction feasibility and kinetics, guiding the design of synthetic routes and the prediction of reaction outcomes.

Transition State Calculations and Activation Barriers

Computational studies on β-keto acids, a class of compounds to which this compound belongs, have provided significant insights into the mechanisms of their decarboxylation. A key feature of this reaction is the formation of a cyclic transition state. Theoretical investigations have determined that this transition structure involves the nearly complete transfer of a proton from the carboxylic acid group to the β-carbonyl group. nih.gov

The activation barrier for the decarboxylation of β-keto acids is a critical parameter that determines the reaction rate. For instance, the activation barrier for the decarboxylation of formylacetic acid has been calculated to be 28.6 kcal/mol. nih.gov In contrast, the decarboxylation of its corresponding anion exhibits a lower barrier of 20.6 kcal/mol. nih.gov Variations in the structure of the β-keto acid influence this barrier; for example, the activation barriers for malonic acid and α,α-dimethylacetoacetic acid are predicted to be 33.2 and 26.7 kcal/mol, respectively. nih.gov These computational findings highlight the electronic factors that govern the stability of the transition state and, consequently, the activation energy of the decarboxylation process. The reaction is understood to proceed through a concerted mechanism, where the breaking of the C-C bond and the formation of the C-O π-bond occur simultaneously, leading to an enol intermediate. masterorganicchemistry.com

Table 1: Calculated Activation Barriers for the Decarboxylation of Various β-Keto Acids

| Compound | Activation Barrier (kcal/mol) |

|---|---|

| Formylacetic acid | 28.6 nih.gov |

| Formylacetic acid (anion) | 20.6 nih.gov |

| Malonic acid | 33.2 nih.gov |

| α,α-Dimethylacetoacetic acid | 26.7 nih.gov |

Computational Modeling of Catalytic Pathways

Computational modeling has been instrumental in elucidating the catalytic pathways for the decarboxylation of keto acids. While specific catalytic pathways for this compound have not been detailed, studies on related compounds provide valuable models. For example, in the context of enzymatic decarboxylation, model studies using a thio methyl ester of malonate anion suggest that the role of a cofactor like malonyl-CoA is to provide a polarizable sulfur atom that stabilizes the developing enolate anion in the transition state. nih.gov Furthermore, the presence of adjacent positively charged groups, such as ammonium (B1175870) ions, can stabilize the loss of CO2 from a carboxylate anion through-bond Coulombic stabilization of the transition structure. nih.gov

Recent advances in computational approaches have also focused on identifying suitable enzyme-substrate pairs for catalysis. documentsdelivered.com Structure-based strategies are employed to investigate enzyme-substrate binding based on geometry, energy, and molecular characteristics, allowing for the in silico screening of structural features that enhance catalytic potential. documentsdelivered.com In the context of metal oxide catalysis, density functional theory (DFT) has been used to study the ketonic decarboxylation of carboxylic acids. nih.gov These studies have shown that a mechanism involving a β-keto acid intermediate is kinetically favored over a concerted mechanism on surfaces like monoclinic zirconia. nih.gov The catalyst surface can play a role in activating the carbonyl group of the β-keto acid for decarboxylation. acs.org

Solvation Effects and Environmental Influence on Reactivity

The surrounding solvent environment can significantly influence the reactivity of chemical processes, including the decarboxylation of β-keto acids. Early investigations into the decarboxylation of β-keto acids in various solvents by Westheimer did not find a significant rate acceleration in polar solvents. masterorganicchemistry.com This observation led to the proposal of a cyclic, non-ionic transition state. masterorganicchemistry.com More recent computational studies have revisited this, showing that the calculated dipole moments of concerted and "stepwise" proton transfer transition states are not substantially different, suggesting that a large acceleration in polar solvents should not be expected. masterorganicchemistry.com

However, the nature of the solvent does play a role in the tautomeric equilibrium of related compounds, which can in turn affect reactivity. For instance, studies on the keto-enol tautomerization of β-ketoesters have shown that both protic and aprotic solvents influence reaction rates and the proportion of keto and enol tautomers. emerginginvestigators.orgresearchgate.net In aprotic solvents, a positive correlation between solvent polarity and the proportion of the keto tautomer has been observed. emerginginvestigators.orgresearchgate.net DFT calculations have indicated that the stability of the enol tautomer is largely due to an intramolecular hydrogen bond. emerginginvestigators.orgresearchgate.net While the decarboxylation of this compound proceeds through a different mechanism than tautomerization, these findings underscore the importance of considering solvent effects in computational models of its reactivity.

Synthetic Utility and Advanced Material Precursor Roles of 1 Acetylcyclohexane 1 Carboxylic Acid

Building Block in Complex Organic Synthesis

1-Acetylcyclohexane-1-carboxylic acid is a versatile bifunctional molecule incorporating both a ketone and a carboxylic acid on a cyclohexane (B81311) scaffold. This unique combination of functional groups allows it to serve as a valuable starting material for the synthesis of a variety of more complex organic molecules. Its utility stems from the differential reactivity of the carboxylic acid and ketone moieties, which can be selectively targeted to build intricate molecular architectures.

Precursor for Other Cyclohexane Derivatives

The presence of both a carboxyl and an acetyl group on the same quaternary carbon of a cyclohexane ring makes this compound a useful precursor for various substituted cyclohexane derivatives. The reactivity of these functional groups can be selectively exploited to introduce new functionalities and modify the cyclohexane core.

One of the fundamental transformations of β-keto acids is decarboxylation, which typically occurs upon heating. libretexts.orgmasterorganicchemistry.comyoutube.com In the case of this compound, this reaction would lead to the formation of acetylcyclohexane, a simple yet important cyclohexane derivative. This process involves the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.com

Furthermore, the carboxylic acid and ketone functionalities can be independently or concurrently modified to generate a diverse array of cyclohexane derivatives. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or conversion to an oxime. These transformations provide access to a wide range of functionalized cyclohexanes that can serve as building blocks in medicinal chemistry and materials science.

Use in Constructing Fused Carbocycles

While direct examples of this compound in the construction of fused carbocycles are not extensively documented in the literature, its structural features suggest potential applications in annulation reactions. The Robinson annulation, a classic method for forming six-membered rings in fused systems, traditionally involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. nih.govwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

A plausible, though hypothetical, pathway for utilizing this compound in a Robinson-type annulation would involve its initial conversion to a suitable Michael acceptor. For example, the carboxylic acid could be transformed into a more reactive derivative, and the acetyl group could be modified to introduce a site of unsaturation. Subsequent reaction with a ketone enolate could then initiate the annulation cascade, leading to the formation of a fused bicyclic system. The successful implementation of such a strategy would depend on carefully controlling the reactivity of the bifunctional starting material to favor the desired reaction sequence.

Role in the Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl-like nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. The reaction of β-dicarbonyl compounds with binucleophiles is a well-established and widely used method for constructing heterocyclic rings.

A significant application in this area is the synthesis of pyrazoles. The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a classic and efficient method for preparing pyrazole (B372694) rings. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.orgrsc.org In this context, this compound can react with hydrazine to yield a spirocyclic pyrazolone (B3327878) derivative. The reaction proceeds through initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization involving the carboxylic acid group.

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine | Spiro-pyrazolone | Condensation/Cyclization |

| Hydroxylamine (B1172632) | Spiro-oxazolone | Condensation/Cyclization |

Similarly, the reaction with hydroxylamine could lead to the formation of spiro-isoxazolone derivatives. nih.gov The versatility of this approach allows for the introduction of various substituents on the heterocyclic ring by using substituted hydrazines or hydroxylamines, thus providing access to a library of novel spiro-heterocyclic compounds with potential biological activities. Additionally, the synthesis of oxazoles from β-keto esters and other precursors is a known transformation, suggesting that this compound could be a viable starting material for such heterocycles after appropriate functional group manipulation. researchgate.netorganic-chemistry.orgorganic-chemistry.orgpharmaguideline.com

Applications in Polymer Chemistry (if applicable as a monomer or cross-linking agent)

While this compound is not a conventional monomer for polymerization in its own right, its carboxylic acid functionality suggests potential applications as a modifier or cross-linking agent in certain polymer systems, particularly with epoxy resins. Carboxylic acids and their anhydrides are commonly used as curing agents for epoxy resins. google.comresearchgate.netnih.govresearchgate.net The reaction between the carboxylic acid group and the epoxide ring results in the formation of a hydroxyl ester linkage, leading to the cross-linking of the polymer chains and the formation of a rigid thermoset material.

In this context, this compound could theoretically be incorporated into an epoxy resin formulation. However, as a monofunctional carboxylic acid, it would act as a chain terminator rather than a cross-linker, which requires at least two reactive functional groups. Its inclusion could be a strategy to control the cross-link density and modify the properties of the final cured material, such as its flexibility and toughness. To function as a primary cross-linking agent, this compound would first need to be chemically modified to introduce additional reactive sites, for example, by converting it into a di- or polycarboxylic acid derivative.

Development of Catalytic Ligands or Reagents (if the compound or its derivatives serve such roles)

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While there are no specific reports detailing the use of this compound as a catalytic ligand, its structure contains elements that could be adapted for such purposes. The cyclohexane backbone provides a rigid scaffold, which is often a desirable feature in chiral ligand design. dicp.ac.cnresearchgate.netnih.gov

To be employed as a chiral ligand, this compound would first need to be resolved into its individual enantiomers. Subsequently, the carboxylic acid and ketone functionalities could be modified to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can bind to a metal center. For example, the carboxylic acid could be converted to an amide with a chiral amine, or the ketone could be transformed into a chiral amino alcohol. The resulting derivative could then be evaluated as a ligand in various asymmetric catalytic reactions, such as hydrogenations, hydroformylations, or carbon-carbon bond-forming reactions. The development of such a ligand would be a novel research endeavor, with the potential to create a new class of catalysts for asymmetric synthesis.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Acetylcyclohexane 1 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 1-acetylcyclohexane-1-carboxylic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for profiling its potential impurities. The choice of HPLC method is dictated by the physicochemical properties of the analyte. Given the presence of a polar carboxylic acid group, reversed-phase HPLC is a common approach.

A typical HPLC system for the analysis of this compound would likely employ a C18 or C8 stationary phase. The mobile phase would consist of a mixture of an aqueous component, often with a buffer to control the pH and ensure the consistent ionization state of the carboxylic acid, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Acidification of the mobile phase with agents like phosphoric acid or formic acid is a standard practice to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the carbonyl group in the acetyl moiety provides a chromophore that absorbs in the UV region.

For the separation of potential chiral isomers of this compound, chiral HPLC columns would be necessary. A patent for a related compound, S-3-cyclohexenecarboxylic acid, describes the use of a chiral column with a mobile phase of n-hexane, ethanol (B145695), and trifluoroacetic acid for the separation of enantiomers. google.com

Table 1: Illustrative HPLC Parameters for the Analysis of Cyclohexanecarboxylic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 35 °C |

This table presents a hypothetical set of parameters based on methods used for similar compounds.

Gas Chromatography (GC) for Volatile Derivatives or Reaction Monitoring

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. antpedia.com However, the direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt Therefore, derivatization is a crucial step to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) ester derivative. lmaleidykla.ltcolostate.edu

Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltlmaleidykla.lt